molecular formula C8H6FIO3 B14012018 6-Fluoro-3-iodo-2-methoxybenzoic acid

6-Fluoro-3-iodo-2-methoxybenzoic acid

Cat. No.: B14012018
M. Wt: 296.03 g/mol
InChI Key: CGGQXSNSEILABX-UHFFFAOYSA-N
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Description

6-Fluoro-3-iodo-2-methoxybenzoic acid is an organic compound with the molecular formula C8H6FIO3 It is a derivative of benzoic acid, characterized by the presence of fluorine, iodine, and methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-iodo-2-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of 6-Fluoro-2-methoxybenzoic acid, followed by further functionalization to introduce the methoxy group. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the iodination and methoxylation processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions, utilizing optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification through chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-iodo-2-methoxybenzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The presence of iodine makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydroxide for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary depending on the specific reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction with this compound can yield biaryl compounds, while nucleophilic substitution can produce derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

6-Fluoro-3-iodo-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-iodo-2-methoxybenzoic acid involves its interaction with molecular targets through its functional groups. The fluorine and iodine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-methoxybenzoic acid
  • 3-Fluoro-2-methylbenzoic acid
  • 5-Fluoro-2-methylbenzoic acid

Uniqueness

6-Fluoro-3-iodo-2-methoxybenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The presence of both fluorine and iodine atoms allows for unique reactivity patterns and interactions, making it a valuable compound in various research applications.

Properties

Molecular Formula

C8H6FIO3

Molecular Weight

296.03 g/mol

IUPAC Name

6-fluoro-3-iodo-2-methoxybenzoic acid

InChI

InChI=1S/C8H6FIO3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

CGGQXSNSEILABX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1C(=O)O)F)I

Origin of Product

United States

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